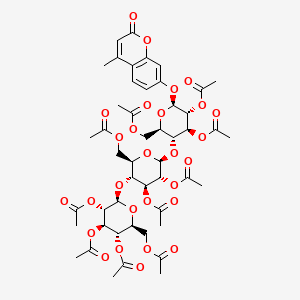
4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate involves the acetylation of 4-Methylumbelliferyl Beta-D-Cellotrioside. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled conditions .
化学反应分析
4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate undergoes hydrolysis reactions, particularly in the presence of cellulase enzymes. The hydrolysis results in the release of 4-methylumbelliferone, a fluorescent compound . This reaction is commonly used to study the kinetics of cellulase enzymes . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.
科学研究应用
4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate is extensively used in scientific research, particularly in the study of cellulase enzymes. It serves as a fluorogenic substrate, allowing researchers to measure enzyme activity through the release of fluorescent 4-methylumbelliferone . This application is crucial in the fields of biochemistry and molecular biology, where understanding enzyme kinetics and activity is essential . Additionally, the compound is used in the development of assays for cellulase activity, which has implications in the study of cellulose degradation and biofuel production .
作用机制
The mechanism of action of 4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate involves its hydrolysis by cellulase enzymes. The compound binds to the active site of the enzyme, where it undergoes cleavage to release 4-methylumbelliferone . This process allows researchers to monitor enzyme activity through the fluorescence emitted by 4-methylumbelliferone .
相似化合物的比较
4-Methylumbelliferyl Beta-D-Cellotrioside Decaacetate is similar to other fluorogenic substrates used in enzyme assays, such as 4-Methylumbelliferyl Beta-D-Cellobioside . its unique structure, which includes multiple acetyl groups, makes it particularly useful for studying the activity of cellulase enzymes. Other similar compounds include 4-Methylumbelliferyl Beta-D-Glucuronide and 4-Methylumbelliferyl Beta-D-Galactoside, which are used to study different types of glycosidases .
属性
分子式 |
C48H58O28 |
|---|---|
分子量 |
1083.0 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H58O28/c1-19-14-36(59)71-32-15-30(12-13-31(19)32)70-46-43(67-27(9)56)41(65-25(7)54)38(34(72-46)17-61-21(3)50)75-48-45(69-29(11)58)42(66-26(8)55)39(35(74-48)18-62-22(4)51)76-47-44(68-28(10)57)40(64-24(6)53)37(63-23(5)52)33(73-47)16-60-20(2)49/h12-15,33-35,37-48H,16-18H2,1-11H3/t33-,34+,35+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46+,47+,48-/m0/s1 |
InChI 键 |
RWTQMFHHAKKHDH-ZYBIMXOHSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-2-[[[(2S)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13864493.png)

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

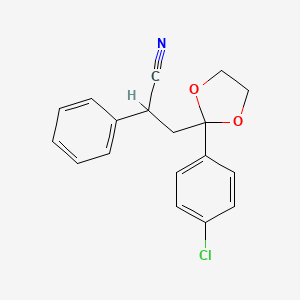

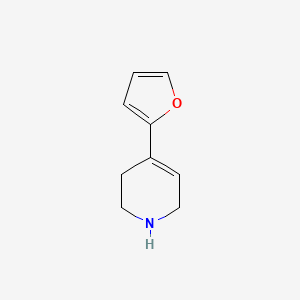
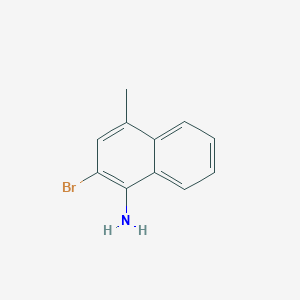
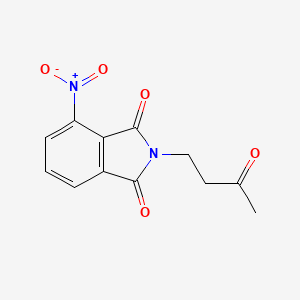
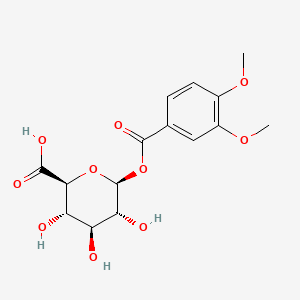
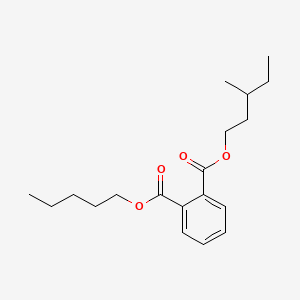

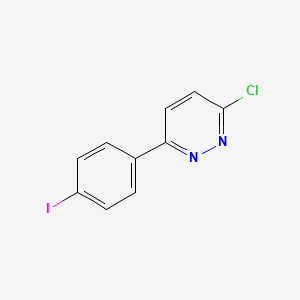
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
